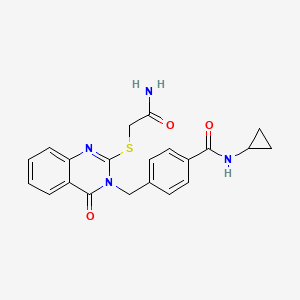
4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with a quinazolinone core structure, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been studied for their potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Generally, amides can undergo hydrolysis, and thioethers can be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally or through predictive models .Applications De Recherche Scientifique
Synthesis Methods
- The study by White and Baker (1990) outlines the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines, providing insights into the chemical reactions and processes used in creating quinazolinone derivatives White & Baker, 1990.
- Hikawa et al. (2012) developed a novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction, offering a unique approach to quinazolinone synthesis Hikawa et al., 2012.
Chemical Properties and Reactions
- The research by Davoodnia et al. (2010) highlights an efficient procedure for the synthesis of 2-arylquinazolin-4(3H)-ones using tetrabutylammonium bromide as a catalyst, revealing important chemical properties of quinazolinone compounds Davoodnia et al., 2010.
- Safari and Gandomi-Ravandi (2013) investigated the use of Co-CNTs as a catalyst for the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, showcasing an environmentally friendly method Safari & Gandomi-Ravandi, 2013.
Applications in Biological Research
- Cheng et al. (2019) explored the design and synthesis of thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors, indicating potential applications in cancer research Cheng et al., 2019.
- Liu, Xu, and Wei (2021) disclosed an electrocatalytic protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-one, demonstrating the utility of electrochemistry in the synthesis of quinazolinone derivatives Liu, Xu, & Wei, 2021.
Novel Synthesis Approaches
- Azizi and Edrisi (2017) developed a practical protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives from dithiocarbamate chemistry, highlighting a novel approach to quinazolinone synthesis Azizi & Edrisi, 2017.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c22-18(26)12-29-21-24-17-4-2-1-3-16(17)20(28)25(21)11-13-5-7-14(8-6-13)19(27)23-15-9-10-15/h1-8,15H,9-12H2,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLSJAYOAMGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

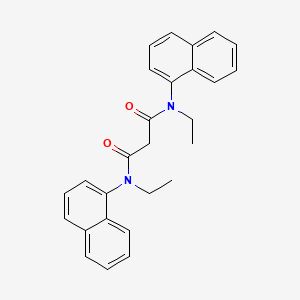
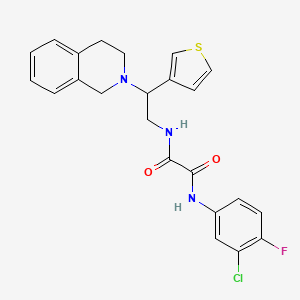
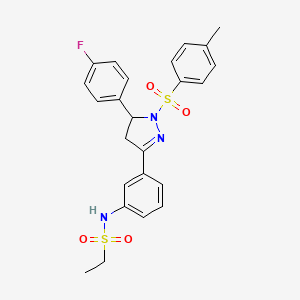

![3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2936008.png)
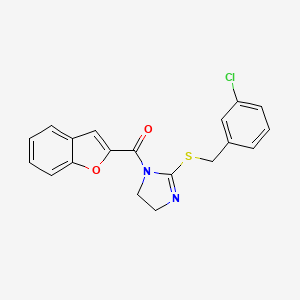
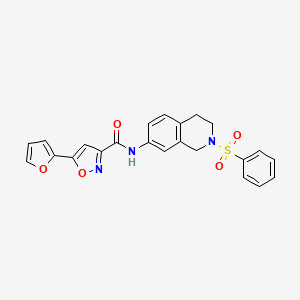
![2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide](/img/structure/B2936015.png)
![5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2936016.png)
![N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2936017.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2936018.png)
![(E)-4-(Dimethylamino)-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-enamide](/img/structure/B2936021.png)
![[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol](/img/structure/B2936023.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2936025.png)